molecular formula C15H18ClNO3 B2638579 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide CAS No. 2097868-93-2

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide

Cat. No.: B2638579
CAS No.: 2097868-93-2
M. Wt: 295.76
InChI Key: LDCBCEDCLSKPQT-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide ( 2097868-93-2) is an organic compound with the molecular formula C15H18ClNO3 and a molecular weight of 295.76 g/mol . This benzamide derivative features a chlorine substituent, a methoxy group, and a unique 1-hydroxycyclohex-2-en-1-yl)methyl moiety attached to the amide nitrogen, contributing to its specific stereochemistry and properties, including a topological polar surface area of 58.6 Ų . While the specific biological profile of this exact molecule is an area of active investigation, it belongs to a class of substituted benzamides that have demonstrated significant research value. Structurally related analogues, specifically N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives, have been identified in scientific studies as potent inhibitors of Respiratory Syncytial Virus (RSV) . These related compounds have been shown to not only suppress viral replication but also modulate the host's inflammatory response by inhibiting RSV-induced activation of IRF3 and NF-κB pathways, thereby reducing the production of associated cytokines and chemokines . This dual mechanism of action makes this chemical class a promising scaffold for antiviral and immunomodulatory research. Available for research purposes, this product is intended for use in chemical biology, medicinal chemistry, and drug discovery applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-20-13-6-5-11(16)9-12(13)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBCEDCLSKPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Hydroxycyclohexenylmethyl Group: The hydroxycyclohexenylmethyl group can be introduced via a Grignard reaction or a similar organometallic reaction, where the appropriate cyclohexenylmethyl halide is reacted with the benzamide intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Herbicidal Properties

One of the primary applications of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide is in herbicide formulation. Research indicates that derivatives of cyclohexene compounds exhibit significant herbicidal activity. For instance, compounds similar to this one have been shown to act as effective herbicides by inhibiting key metabolic pathways in plants, leading to their death or stunted growth .

Biological Activities

In addition to herbicidal applications, 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide may exhibit various biological activities that warrant further investigation.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic processes within microbial cells . Such properties may lead to potential applications in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Research into related compounds has indicated potential anti-inflammatory and analgesic effects. These effects are often mediated through the modulation of inflammatory pathways and pain receptors, suggesting that 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide could be explored for therapeutic use in treating inflammation-related conditions .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in practical applications:

  • Herbicide Efficacy : A study demonstrated that a derivative of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide significantly reduced weed populations in controlled agricultural settings. The compound was effective at low concentrations, indicating its potential for use in sustainable agriculture practices .
  • Antimicrobial Testing : In vitro testing of related compounds showed promising results against various bacterial strains, including those resistant to common antibiotics. This suggests a potential role for these compounds in addressing antibiotic resistance .
  • Therapeutic Applications : A clinical trial involving a closely related compound indicated reduced pain and inflammation in patients with chronic pain conditions, supporting further exploration into its analgesic properties .

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the hydroxycyclohexenylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The benzamide scaffold is a common motif in pharmaceuticals, with substituents dictating biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Application
5-Chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide (Target) Chloro, methoxy (aromatic); hydroxycyclohexenylmethyl (amide side chain) ~323.8* Not explicitly reported
Glyburide (5-Chloro-N-[4-(cyclohexylureidosulfonyl)phenethyl]-2-methoxybenzamide) Chloro, methoxy (aromatic); sulfonylurea-phenethyl (side chain) 494.0 Pancreatic β-cell KATP channels (antidiabetic)
5-Chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide Chloro, methoxy (aromatic); cyclohexyl-thiadiazolyl (side chain) ~367.9 Not reported (potential kinase inhibitor)
5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide Chloro, methoxy (aromatic); 3-fluorophenyl (amide side chain) 279.7 Not reported (structural analog)
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide Chloro-benzoxazolyl, methoxy (aromatic); methylphenyl (amide side chain) 392.8 Not reported (potential antimicrobial)

*Calculated based on molecular formula C₁₅H₁₇ClNO₃.

Key Observations:
  • Target Compound : The hydroxycyclohexenyl group introduces a cyclic alkene with a hydroxyl, likely enhancing hydrophilicity compared to purely aromatic side chains (e.g., phenethyl in glyburide) .
  • Glyburide : The sulfonylurea group is critical for binding to SUR1 subunits of KATP channels, promoting insulin secretion .
  • Thiadiazolyl Analog () : The 1,3,4-thiadiazole ring may improve metabolic stability or electron-withdrawing effects, altering receptor affinity .
Table 2: Spectroscopic Data of Selected Analogs
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Synthetic Method
Glyburide Not reported Not reported Sulfonylation of phenethylamine intermediates
6-Chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-1-methylhydrazino]-benzodithiazine 1615 (C=N), 1350, 1155 (SO₂) 8.38 (s, N=CH), 7.31–7.86 (furan protons) Condensation of aldehydes with hydrazines
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3394 (OH), 1700 (C=O) 1.25 (s, CH₃), 3.45 (m, CH₂OH) Reaction of benzoyl chloride with amino alcohol
Insights:
  • The target compound’s synthesis may involve similar amide coupling strategies, such as reacting 5-chloro-2-methoxybenzoyl chloride with 1-hydroxycyclohex-2-enemethylamine .
  • IR and NMR data for analogs highlight the importance of functional groups (e.g., C=O at ~1700 cm⁻¹, SO₂ stretches at ~1155 cm⁻¹) in confirming structure .

Biological Activity

5-Chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with cyclohexenone derivatives. The process can be summarized as follows:

  • Starting Materials :
    • 5-chloro-2-methoxybenzoic acid
    • Cyclohexenone derivative (e.g., 1-hydroxycyclohex-2-en-1-yl methyl)
  • Reaction Conditions :
    • Base (e.g., sodium hydroxide)
    • Solvent (e.g., ethanol)
    • Reflux for several hours
  • Isolation and Purification :
    • The product is isolated by filtration and purified through recrystallization.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of related compounds with similar structures. For instance, derivatives with hydroxyl and methoxy groups have shown significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 μM to higher values depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide has been explored through various in vitro assays. Compounds structurally related to it have demonstrated antiproliferative activity against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, derivatives showed IC50 values in the low micromolar range (IC50 = 2.2–4.4 µM) against these cell lines .

The exact mechanism through which 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation pathways. This interaction could modulate their activity, leading to the observed biological effects.

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various benzimidazole derivatives related to the target compound. The results indicated that certain derivatives exhibited selective activity against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Study 2: Anti-inflammatory Potential

Research into similar compounds revealed notable anti-inflammatory properties in animal models. For example, certain derivatives showed comparable efficacy to established anti-inflammatory drugs while exhibiting fewer gastrointestinal side effects .

Comparative Analysis of Biological Activities

Compound Activity Type Cell Line/Organism IC50/MIC
5-Chloro-N-[...]-2-MethoxybenzamideAntibacterialE. faecalisMIC = 8 μM
Related Benzimidazole DerivativeAntiproliferativeMCF-7IC50 = 3.1 μM
Related CompoundAnti-inflammatoryCarrageenan-induced rat modelComparable to diclofenac

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